5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide
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Overview
Description
5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a fluorobenzamide moiety, and a chlorobenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: This step involves the reaction of 2-chlorobenzylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.
Coupling with 2-ethoxyphenylamine: The sulfonamide intermediate is then reacted with 2-ethoxyphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Introduction of the fluorobenzamide moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophilic substitution using sodium azide (NaN3) in DMF (dimethylformamide).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.
Altering gene expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-methoxyphenyl)-2-fluorobenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-3-fluorobenzamide: Similar structure but with the fluorine atom in a different position.
Uniqueness
5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O4S/c1-2-30-21-10-6-5-9-20(21)26-22(27)17-13-16(11-12-19(17)24)31(28,29)25-14-15-7-3-4-8-18(15)23/h3-13,25H,2,14H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERLFPYQBWRTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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